molecular formula C14H18BrN3O2 B4167230 N-(4-bromophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea

N-(4-bromophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea

Cat. No. B4167230
M. Wt: 340.22 g/mol
InChI Key: GGZRZVYWAVMFBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea, also known as BRP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BRP is a urea derivative that has been synthesized through various methods and has been found to exhibit significant biological activity.

Mechanism of Action

The exact mechanism of action of N-(4-bromophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea is not fully understood, but it is thought to act by inhibiting various enzymes and signaling pathways involved in inflammation and tumor growth. N-(4-bromophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in the production of inflammatory mediators. It has also been found to inhibit the activity of vascular endothelial growth factor (VEGF), a signaling molecule involved in angiogenesis.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea has been found to exhibit a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been found to reduce the production of inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

N-(4-bromophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea has several advantages as a research tool, including its low toxicity and ability to inhibit multiple signaling pathways. However, its limited solubility in aqueous solutions and potential for off-target effects must be taken into consideration.

Future Directions

Future research on N-(4-bromophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea could explore its potential use in combination therapy with other anti-cancer or anti-inflammatory agents. Further studies could also investigate the potential for N-(4-bromophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea to target specific signaling pathways involved in disease progression. Additionally, research could focus on developing more efficient synthesis methods and improving the solubility and bioavailability of N-(4-bromophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea.

Scientific Research Applications

N-(4-bromophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. It has been studied for its potential use in the treatment of cancer, inflammatory diseases, and neurological disorders.

properties

IUPAC Name

1-(4-bromophenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN3O2/c15-11-4-6-12(7-5-11)17-14(20)16-8-2-10-18-9-1-3-13(18)19/h4-7H,1-3,8-10H2,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZRZVYWAVMFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea
Reactant of Route 3
Reactant of Route 3
N-(4-bromophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea
Reactant of Route 4
Reactant of Route 4
N-(4-bromophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(4-bromophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(4-bromophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.